molecular formula C20H18N6O3 B10986787 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]propanamide

Cat. No.: B10986787
M. Wt: 390.4 g/mol
InChI Key: RHQQBCOEKGCGFP-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]propanamide is a complex organic compound that belongs to the class of benzodiazepines and triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodiazepine core and the subsequent attachment of the triazole moiety. Common reagents used in these reactions include amines, carboxylic acids, and triazole derivatives, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction can modulate neurotransmitter release and neuronal excitability, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid
  • Benzenecarbothioic acid, S-(2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl) ester
  • Benzoic acid 3,5-dioxo-10-oxa-4-aza-tricyclo(5.2.1.0(2,6))dec-8-en-4-yl ester

Uniqueness

What sets 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]propanamide apart from similar compounds is its unique combination of benzodiazepine and triazole moieties, which may confer distinct pharmacological properties and therapeutic potential.

Properties

Molecular Formula

C20H18N6O3

Molecular Weight

390.4 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]propanamide

InChI

InChI=1S/C20H18N6O3/c27-17(23-13-7-5-12(6-8-13)18-21-11-22-26-18)10-9-16-20(29)24-15-4-2-1-3-14(15)19(28)25-16/h1-8,11,16H,9-10H2,(H,23,27)(H,24,29)(H,25,28)(H,21,22,26)

InChI Key

RHQQBCOEKGCGFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NC3=CC=C(C=C3)C4=NC=NN4

Origin of Product

United States

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